molecular formula C20H27N3O4S2 B2934832 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 896307-42-9

2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2934832
CAS No.: 896307-42-9
M. Wt: 437.57
InChI Key: BVDQEQKOMUKAND-UHFFFAOYSA-N
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Description

2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a thiophene ring substituted with a benzamido group and a dipropylsulfamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiophene ring, followed by the introduction of the benzamido and dipropylsulfamoyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzamido group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the thiophene ring or benzamido group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamido group can yield primary or secondary amines.

Scientific Research Applications

2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzofuran-2-carboxamide
  • Ethyl 4-(4-(N,N-dipropylsulfamoyl)benzamido)benzoate

Uniqueness

2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S2/c1-5-11-23(12-6-2)29(26,27)16-9-7-15(8-10-16)19(25)22-20-17(18(21)24)13(3)14(4)28-20/h7-10H,5-6,11-12H2,1-4H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDQEQKOMUKAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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